molecular formula C11H9BrO3 B8312768 6-(2-Bromo-ethoxy)-chromen-2-one

6-(2-Bromo-ethoxy)-chromen-2-one

Cat. No.: B8312768
M. Wt: 269.09 g/mol
InChI Key: LBNMXZKGOSLXHW-UHFFFAOYSA-N
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Description

6-(2-Bromo-ethoxy)-chromen-2-one is a synthetic coumarin (chromen-2-one) derivative characterized by a 2-bromoethoxy substituent at the 6-position of the chromen-2-one scaffold. Coumarins are benzopyrone-based heterocycles with a broad spectrum of biological activities, including anticancer, anticoagulant, and antimicrobial properties .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

6-(2-bromoethoxy)chromen-2-one

InChI

InChI=1S/C11H9BrO3/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(13)15-10/h1-4,7H,5-6H2

InChI Key

LBNMXZKGOSLXHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Brominated Chromen-2-one Derivatives

a. 6-Bromo-3-butyryl-2H-chromen-2-one (CAS: 2199-83-9)
  • Structural Features : Bromine at the 6-position and a butyryl group at the 3-position.
  • Synthesis : Prepared via bromination and subsequent acylation reactions .
  • Applications : Used as an intermediate in pharmaceutical synthesis, particularly for anticancer agents.
b. 3-Acetyl-6-bromo-2H-chromen-2-one (CAS: 2199-93-1)
  • Structural Features : Bromine at the 6-position and an acetyl group at the 3-position.
  • Comparison : The bromoethoxy substituent may offer better metabolic stability than the acetyl group, which is prone to hydrolysis .
c. 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one
  • Structural Features : Bromine at the 6-position, hydroxy groups at the 7- and 4-(hydroxymethyl) positions.
  • Applications : Hydroxyl groups enhance solubility but may reduce bioavailability due to increased polarity .
  • Comparison : The hydrophobic bromoethoxy group in 6-(2-Bromo-ethoxy)-chromen-2-one could improve blood-brain barrier penetration compared to polar hydroxy substitutions .

Ether-Substituted Chromen-2-one Derivatives

a. 7-(6-Bromo-hexyloxy)-4-methyl-2H-chromen-2-one
  • Structural Features : A bromohexyloxy chain at the 7-position and a methyl group at the 4-position.
  • Synthesis : Synthesized via Williamson ether synthesis, similar to methods used for bromoethoxy derivatives .
  • Biological Activity : Long alkyl chains enhance lipophilicity, correlating with improved anticancer activity in vitro .
  • Comparison : The shorter bromoethoxy chain in 6-(2-Bromo-ethoxy)-chromen-2-one may reduce off-target interactions compared to bulkier alkyl chains .
b. 3-(2-Bromo-4,5-dimethoxyphenyl)-6-methoxy-2H-chromen-2-one (CAS: 419539-57-4)
  • Structural Features : A brominated dimethoxyphenyl group at the 3-position and methoxy at the 6-position.
  • Applications : Designed for selective estrogen receptor modulation (SERM) activity .
  • Comparison : The bromoethoxy group in 6-(2-Bromo-ethoxy)-chromen-2-one may offer better steric compatibility with enzyme active sites than aromatic substituents .

Pharmacokinetic and Toxicity Profiles

  • ADMET Properties :
    • Brominated coumarins generally exhibit moderate metabolic stability. For example, compounds like 6-bromo-3-methyl-4H-chromen-4-one show favorable oral bioavailability in QSAR models .
    • The bromoethoxy group in 6-(2-Bromo-ethoxy)-chromen-2-one is predicted to enhance drug-likeness (Lipinski’s Rule compliance) compared to charged or highly polar substituents .

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